Cas no 132164-90-0 (4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile)

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is a heterocyclic compound featuring an oxazine core functionalized with an anilino group, a dimethylamino substituent, and a nitrile moiety. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles. The compound exhibits reactivity at multiple sites, enabling diverse derivatization for applications in pharmaceuticals, agrochemicals, and materials science. The presence of electron-donating and electron-withdrawing groups enhances its utility in cyclization and condensation reactions. Its stability under standard conditions and well-defined crystalline properties facilitate handling and purification. This compound is particularly suited for research requiring tailored molecular scaffolds with tunable electronic and steric properties.
4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile structure
132164-90-0 structure
商品名:4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
CAS番号:132164-90-0
MF:C13H12N4O2
メガワット:256.25998210907
MDL:MFCD00171922
CID:4588360

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • 4-ANILINO-2-(DIMETHYLAMINO)-6-OXO-6H-1,3-OXAZINE-5-CARBONITRILE
    • 4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
    • MDL: MFCD00171922
    • インチ: 1S/C13H12N4O2/c1-17(2)13-16-11(10(8-14)12(18)19-13)15-9-6-4-3-5-7-9/h3-7,15H,1-2H3
    • InChIKey: PPGOJEDKHJPXOR-UHFFFAOYSA-N
    • ほほえんだ: O1C(=O)C(C#N)=C(NC2=CC=CC=C2)N=C1N(C)C

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB298880-1 g
4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile, 90%; .
132164-90-0 90%
1g
€1312.80 2023-04-26
TRC
A012689-2.5mg
4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
132164-90-0
2.5mg
$ 155.00 2022-06-08
TRC
A012689-0.5mg
4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
132164-90-0
0.5mg
$ 50.00 2022-06-08
abcr
AB298880-1g
4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile, 90%; .
132164-90-0 90%
1g
€1312.80 2025-02-27
A2B Chem LLC
AI72481-1mg
2-(dimethylamino)-6-oxo-4-(phenylamino)-6H-1,3-oxazine-5-carbonitrile
132164-90-0 >90%
1mg
$201.00 2024-04-20
abcr
AB298880-500mg
4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile, 90%; .
132164-90-0 90%
500mg
€678.60 2025-02-27
A2B Chem LLC
AI72481-10mg
2-(dimethylamino)-6-oxo-4-(phenylamino)-6H-1,3-oxazine-5-carbonitrile
132164-90-0 >90%
10mg
$240.00 2024-04-20
abcr
AB298880-500 mg
4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile, 90%; .
132164-90-0 90%
500mg
€678.60 2023-04-26
A2B Chem LLC
AI72481-5mg
2-(dimethylamino)-6-oxo-4-(phenylamino)-6H-1,3-oxazine-5-carbonitrile
132164-90-0 >90%
5mg
$214.00 2024-04-20
Ambeed
A883799-1g
2-(Dimethylamino)-6-oxo-4-(phenylamino)-6H-1,3-oxazine-5-carbonitrile
132164-90-0 90%
1g
$611.0 2024-04-24

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile 関連文献

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrileに関する追加情報

Professional Introduction to Compound with CAS No. 132164-90-0 and Product Name: 4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile

The compound with the CAS number 132164-90-0 and the product name 4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the oxazine class, which has garnered considerable attention due to its versatile biological activities. The structural framework of this molecule incorporates several key functional groups, including an anilino moiety, a dimethylamino group, and a nitrile substituent, which collectively contribute to its unique chemical properties and potential therapeutic applications.

In recent years, the exploration of oxazine derivatives has been extensively studied for their pharmacological significance. The presence of the 4-anilino group in this compound imparts a strong electron-donating effect, which can influence the reactivity and binding affinity of the molecule. This feature is particularly relevant in the design of drugs targeting enzymes and receptors that rely on electrostatic interactions. Additionally, the 2-(dimethylamino) group enhances the basicity of the compound, making it a potential candidate for drugs that require interaction with acidic biological targets. These characteristics make it an intriguing subject for further investigation in medicinal chemistry.

The 6-oxo-6H-1,3-oxazine core is a critical component of this compound, providing a stable scaffold that can be modified to achieve specific biological outcomes. Oxazines have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 5-carbonitrile substituent further diversifies the chemical profile of the molecule, introducing a polar and electron-withdrawing nature that can modulate drug-receptor interactions. This combination of functional groups makes 4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile a promising candidate for developing novel therapeutic agents.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The oxazine scaffold has been particularly noted for its ability to interact with various biological targets due to its rigid structure and multiple sites for functionalization. Researchers have been exploring modifications to this core structure to optimize pharmacokinetic properties and improve therapeutic efficacy. For instance, studies have demonstrated that incorporating electron-donating groups like anilino can enhance binding affinity to certain enzymes involved in disease pathways. Similarly, the dimethylamino group has been shown to improve solubility and bioavailability, critical factors for drug development.

The nitrile group in 4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile adds another layer of complexity to its chemical behavior. Nitriles are known for their ability to participate in hydrogen bonding and hydrophobic interactions, which can be leveraged to enhance binding specificity. Furthermore, nitrile-containing compounds have been reported to exhibit potent biological activities due to their ability to undergo metabolic conversion into carboxylic acids or amides. This metabolic versatility makes them attractive candidates for prodrug strategies, where they can be designed to release active pharmaceutical ingredients in vivo.

Advances in computational chemistry have also played a crucial role in understanding the potential applications of this compound. Molecular modeling techniques have been used to predict how 4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile interacts with biological targets such as enzymes and receptors. These studies have provided valuable insights into optimizing its structure for improved efficacy and reduced side effects. For example, computational analysis has identified key residues on target proteins that could be exploited for enhanced binding affinity through structural modifications.

In vitro studies have begun to explore the pharmacological profile of this compound. Initial experiments suggest that it exhibits promising activity against certain disease-related pathways. The anilino group appears to play a crucial role in mediating these effects by facilitating interactions with specific targets. Additionally, the dimethylamino moiety contributes to its ability to cross cell membranes, enhancing bioavailability. These findings are encouraging and warrant further investigation into its potential as a therapeutic agent.

The synthesis of 4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile represents another area of interest within synthetic organic chemistry. Researchers have developed novel synthetic routes that allow for efficient production while maintaining high purity standards. These methods often involve multi-step reactions that require careful optimization to ensure regioselectivity and yield improvement. The development of scalable synthetic protocols is essential for moving from laboratory-scale research to larger-scale production necessary for clinical trials.

The future prospects of this compound are promising as more research unfolds. Ongoing studies aim to elucidate its mechanism of action and explore additional therapeutic applications beyond initial findings. The versatility of its structural framework allows for further modifications that could lead to new drug candidates targeting various diseases. As our understanding of biological pathways continues to expand, compounds like 4-Anilino-2-(dimethylamino)-6-oxyo-H,-3-oxzine--carbonitrile (CAS No: 132164--90--0) will likely play an increasingly important role in drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:132164-90-0)4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile
A1122861
清らかである:99%
はかる:1g
価格 ($):550.0